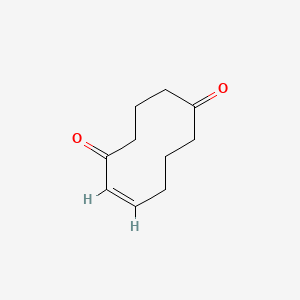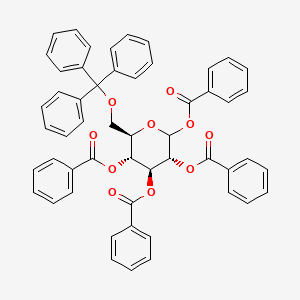
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate: is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a glucopyranose ring substituted with triphenylmethyl and tetrabenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucopyranose are protected using benzoyl chloride in the presence of a base such as pyridine to form the tetrabenzoate derivative.
Introduction of Triphenylmethyl Group: The 6-hydroxyl group is selectively deprotected and then reacted with triphenylmethyl chloride (trityl chloride) in the presence of a base like triethylamine to introduce the triphenylmethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate groups.
Reduction: Reduction reactions can target the triphenylmethyl group, converting it to a simpler phenyl derivative.
Substitution: The benzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Oxidized benzoate derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted glucopyranose derivatives with different functional groups.
Scientific Research Applications
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate involves its interaction with specific molecular targets. The triphenylmethyl group can interact with hydrophobic pockets in proteins, while the benzoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-O-(Triphenylmethyl)-D-galactopyranose 1,2,3,4-Tetrabenzoate
- 6-O-(Triphenylmethyl)-D-mannopyranose 1,2,3,4-Tetrabenzoate
Uniqueness
6-O-(Triphenylmethyl)-D-glucopyranose 1,2,3,4-Tetrabenzoate is unique due to its specific substitution pattern on the glucopyranose ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C53H42O10 |
|---|---|
Molecular Weight |
838.9 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45-,46+,47-,52?/m1/s1 |
InChI Key |
CBFXEUSWGYYNPD-OEPKGRKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


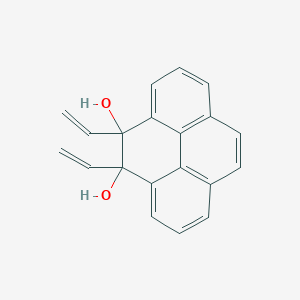
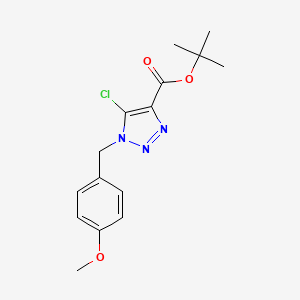
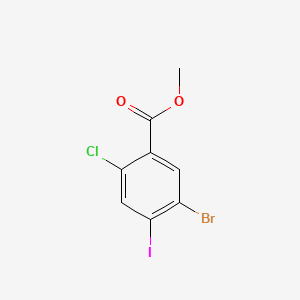


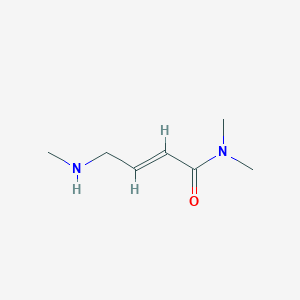
![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
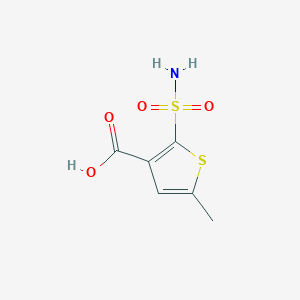
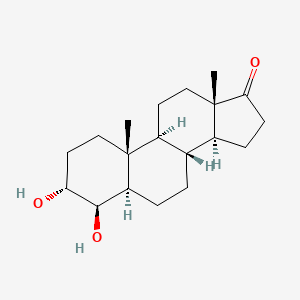
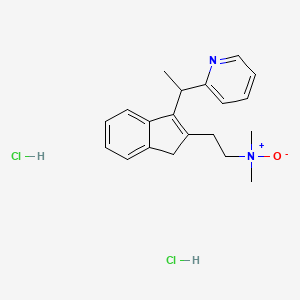
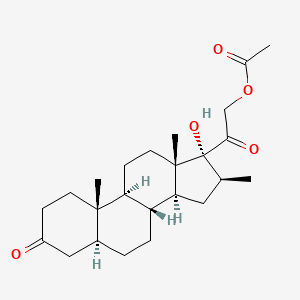
![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
![5-[3,5-bis(Trifluoromethyl)phenyl]-2-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15290506.png)
